N-(Chloromethylidene)-N-methylmethanaminium Chloride: A Comprehensive Technical Guide
N-(Chloromethylidene)-N-methylmethanaminium Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Chloromethylidene)-N-methylmethanaminium chloride, commonly known as the Vilsmeier reagent, is a versatile and highly reactive organochlorine compound with the chemical formula [(CH₃)₂N=CHCl]⁺Cl⁻.[1][2] Primarily generated in situ from the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride, it serves as a cornerstone in synthetic organic chemistry.[3][4][5] Its principal application lies in the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] This guide provides an in-depth exploration of the Vilsmeier reagent, encompassing its physicochemical properties, synthesis, reaction mechanisms, and diverse applications, with a focus on experimental protocols and quantitative data to support researchers in its effective and safe utilization.
Physicochemical Properties
The Vilsmeier reagent is typically a white to pale-yellow or brown crystalline solid that is sensitive to moisture.[8] It is soluble in polar organic solvents.[2] Due to its high reactivity, it is most often prepared and used immediately without isolation.
Table 1: Physicochemical and Spectral Data for N-(Chloromethylidene)-N-methylmethanaminium Chloride
| Property | Value | Reference |
| CAS Number | 3724-43-4 | [1] |
| Molecular Formula | C₃H₇Cl₂N | [2] |
| Molecular Weight | 128.00 g/mol | [2] |
| Melting Point | 132 °C (decomposes) | [8] |
| Appearance | White to light yellow/orange powder/crystals | [8] |
| ¹H NMR (DMSO-d₆, 300 MHz) | δ 9.94 (s, 1H), 3.75 (s, 6H) | This is a representative spectrum; actual shifts can vary with solvent and counter-ion. |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 165.2, 42.8 | This is a representative spectrum; actual shifts can vary with solvent and counter-ion. |
| IR (KBr, cm⁻¹) | ~1650-1680 (C=N⁺ stretch) | The exact frequency can be influenced by the counter-ion. |
Synthesis of the Vilsmeier Reagent
The Vilsmeier reagent is typically generated in situ just before its use in a subsequent reaction. The choice of chlorinating agent can influence the reactivity and byproducts of the reaction.
Standard Protocol using Phosphorus Oxychloride (POCl₃)
This is the most common method for generating the Vilsmeier reagent.
Experimental Protocol:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.0 equivalent) dropwise via the dropping funnel with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which a white precipitate of the Vilsmeier reagent will form.
-
The resulting slurry is then ready for the addition of the substrate.
Alternative Protocol using Oxalyl Chloride
Using oxalyl chloride offers the advantage of forming volatile byproducts (CO and CO₂), which can simplify purification.
Experimental Protocol:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,N-dimethylformamide (DMF) (1.1 equivalents) in an anhydrous solvent such as dichloromethane or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.0 equivalent) dropwise. Gas evolution will be observed.
-
After the addition is complete, stir the mixture at 0 °C for 1 hour. The resulting solution or slurry of the Vilsmeier reagent is ready for use.[9]
The Vilsmeier-Haack Reaction: Mechanism and Applications
The Vilsmeier-Haack reaction is a formylation reaction where the Vilsmeier reagent acts as the electrophile, attacking an electron-rich species.[3][4][5]
Reaction Mechanism
The mechanism involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Applications in Formylation
The Vilsmeier-Haack reaction is widely used to introduce a formyl group onto various substrates.
Table 2: Examples of Vilsmeier-Haack Formylation Reactions
| Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Indole | Indole-3-carboxaldehyde | POCl₃, DMF, 0 °C to RT | ~90% | [10][11] |
| Pyrrole | Pyrrole-2-carboxaldehyde | POCl₃, DMF, 0 °C | ~85% | [5][12] |
| Anthracene | Anthracene-9-carboxaldehyde | POCl₃, N-methylformanilide, 90-100 °C | ~80% | [3][4] |
| N,N-Dimethylaniline | 4-(Dimethylamino)benzaldehyde | POCl₃, DMF, 35 °C | ~84% | General procedure |
Experimental Protocol for the Formylation of Indole:
-
Prepare the Vilsmeier reagent from POCl₃ (1.1 eq) and DMF (3 eq) in 1,2-dichloroethane at 0 °C.
-
Add a solution of indole (1.0 eq) in 1,2-dichloroethane dropwise to the Vilsmeier reagent slurry at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and basify with a 2 M aqueous solution of NaOH to pH 8-9.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield indole-3-carboxaldehyde.[10][11][13]
Caption: Experimental workflow for the formylation of indole.
Broader Synthetic Applications
Beyond formylation, the Vilsmeier reagent is a versatile intermediate for various other transformations.
Synthesis of β-Lactams
The Vilsmeier reagent can act as an activating agent for carboxylic acids in the Staudinger synthesis of β-lactams from imines.[14] This approach avoids the need for preparing acid chlorides separately.
Caption: Synthesis of β-lactams using the Vilsmeier reagent.
Synthesis of Fluorescent Dyes
The Vilsmeier-Haack reaction is instrumental in the synthesis of certain classes of fluorescent dyes, such as cyanine dyes, by facilitating the formation of conjugated systems. For example, the reaction of cyclohexanone with the Vilsmeier reagent, followed by condensation with an aniline derivative, can lead to the formation of a deep purple dye.[15]
Safety and Handling
N-(Chloromethylidene)-N-methylmethanaminium chloride is a corrosive and moisture-sensitive compound.[8] The reagents used for its preparation, particularly phosphorus oxychloride and oxalyl chloride, are highly toxic and corrosive.
Table 3: Hazard and Safety Information
| Chemical | GHS Hazard Statements | Precautionary Measures |
| N-(Chloromethylidene)-N-methylmethanaminium chloride | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H361 (Suspected of damaging fertility or the unborn child) | P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
| Phosphorus Oxychloride (POCl₃) | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H330 (Fatal if inhaled), H372 (Causes damage to organs through prolonged or repeated exposure) | P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P310 (Immediately call a POISON CENTER or doctor/physician) |
| Oxalyl Chloride | H302+H332 (Harmful if swallowed or if inhaled), H314 (Causes severe skin burns and eye damage) | P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Handling Procedures:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[16][17]
-
Due to the water-reactive nature of the reagents, all glassware must be thoroughly dried before use.[16]
-
Reactions involving POCl₃ and oxalyl chloride are exothermic and should be performed with adequate cooling.
-
Quenching of the reaction mixture should be done carefully by slowly adding it to ice or a cold aqueous solution to manage the exothermic reaction.
Conclusion
N-(Chloromethylidene)-N-methylmethanaminium chloride is a powerful and versatile reagent in organic synthesis, primarily for the formylation of electron-rich compounds via the Vilsmeier-Haack reaction. Its utility extends to other transformations, including the synthesis of β-lactams and fluorescent dyes, making it an indispensable tool for synthetic chemists. A thorough understanding of its properties, reaction mechanisms, and, most importantly, its safe handling is crucial for its effective application in research and development. This guide provides the foundational knowledge and practical protocols to aid scientists in leveraging the full potential of this important synthetic intermediate.
References
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- 12. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. US11964965B2 - Methods of manufacture and synthesis of fluorescent dye compounds and uses thereof - Google Patents [patents.google.com]
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